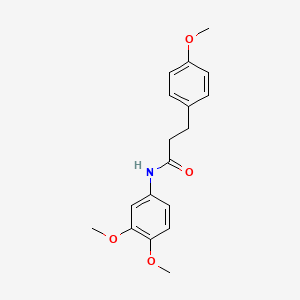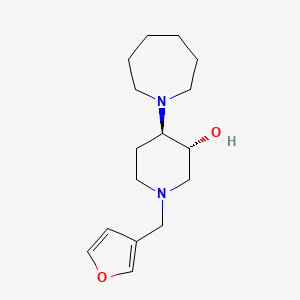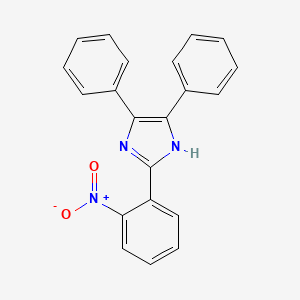
N-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)propanamide
Overview
Description
N-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)propanamide, also known as DMAPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMAPA belongs to the class of phenylpropanoids and has a molecular formula of C18H21NO4.
Scientific Research Applications
Analytical Chemistry
- A high performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method was developed for the detection and quantification of a related compound, 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe) (Poklis et al., 2014).
Chemical Synthesis
- Synthesis of 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide was achieved through a ‘one-pot’ reductive cyclization method (Bhaskar et al., 2019).
- The synthesis of 4,4′-dimethoxydiphenylcyanamide, a nitrogen analogue of methoxychlor, exhibits very slight toxic effects on mosquito larvae (Robinson, 1954).
Pharmacological Studies
- The metabolites of a compound related to N-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)propanamide, TAK-603, were studied for their anti-inflammatory effects in an adjuvant arthritic rat model (Baba et al., 1998).
Molecular Structure Analysis
- Detailed structural analysis was carried out on chalcone derivatives with methoxy substituents, including (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, revealing the importance of π interactions (Gomes et al., 2020).
Biochemical Research
- A novel compound isolated from Celastrus paniculatus, "3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one", showed significant neuroprotective property against ketamine-induced cholinergic alterations, indicating potential for schizophrenia treatment (Chintha & Wudayagiri, 2021).
Future Directions
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-21-15-8-4-13(5-9-15)6-11-18(20)19-14-7-10-16(22-2)17(12-14)23-3/h4-5,7-10,12H,6,11H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUANIOKQHDRUJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]non-3-yl)(oxo)acetate](/img/structure/B5189638.png)

![5-{[5-(1H-benzimidazol-2-ylthio)-2-furyl]methylene}-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5189651.png)

![N-(2-furylmethyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5189668.png)
![(3aS*,5S*,9aS*)-5-(2,4-dimethoxyphenyl)-2-(3-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5189669.png)
![2,6-di-tert-butyl-4-[2-(2-hydroxyphenyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5189675.png)
![3-(3-bromobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5189682.png)
![2-[6-(4-morpholinyl)-3-pyridazinyl]hydrazinecarbothioamide](/img/structure/B5189701.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B5189726.png)
![N-[3-(acetylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5189733.png)
![ethyl 4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B5189736.png)
![N-({[3,5-bis(trifluoromethyl)phenyl]amino}carbonothioyl)-2-methoxy-3-methylbenzamide](/img/structure/B5189740.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-chlorophenyl)butanamide](/img/structure/B5189745.png)
